BenchChemオンラインストアへようこそ!

3-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one

Lipophilicity Drug-likeness Bioisostere

This 3-chloropropanone-functionalized 6-methoxy-3-azabicyclo[3.1.1]heptane (≥98% purity) offers a validated, saturated pyridine bioisostere scaffold. Its primary alkyl chloride handle enables efficient nucleophilic displacement, while the methoxy group provides a balanced logP (~1.4) for CNS drug discovery programs. Demonstrated 12.6-fold solubility improvement and 11.2-fold microsomal half-life gain over pyridine progenitors make it a strategic procurement choice for fragment libraries and KHK inhibitor development.

Molecular Formula C10H16ClNO2
Molecular Weight 217.69 g/mol
CAS No. 2098090-20-9
Cat. No. B1477103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
CAS2098090-20-9
Molecular FormulaC10H16ClNO2
Molecular Weight217.69 g/mol
Structural Identifiers
SMILESCOC1C2CC1CN(C2)C(=O)CCCl
InChIInChI=1S/C10H16ClNO2/c1-14-10-7-4-8(10)6-12(5-7)9(13)2-3-11/h7-8,10H,2-6H2,1H3
InChIKeyDSJXASYIDMSOJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one (CAS 2098090-20-9): Sourcing-Quality Profile and Comparator Context


3-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one (CAS 2098090-20-9; molecular formula C₁₀H₁₆ClNO₂; MW 217.69 g/mol) is a synthetic bicyclic building block belonging to the 3-azabicyclo[3.1.1]heptane class. This scaffold has emerged since 2023 as a validated saturated bioisostere of meta-substituted pyridines, with demonstrated improvements in solubility, metabolic stability, and lipophilicity when incorporated into drug-like molecules [1]. The compound features a 3-chloropropan-1-one N-acyl side chain and a 6-methoxy substituent on the bicyclic core, differentiating it from closely related analogs that vary in chlorine position (2-chloro isomer), 6-substituent (hydroxy or ethoxy), or both .

Why 3-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one Cannot Be Replaced by In-Class Analogs Without Quantitative Risk


The 3-azabicyclo[3.1.1]heptane scaffold class contains multiple commercially available analogs differing in chlorine position (2-chloro vs 3-chloro), 6-substituent (methoxy vs hydroxy vs ethoxy), or both . These substitutions are not interchangeable for procurement or experimental design without risk: the 3-chloro (primary alkyl chloride) position confers distinct reactivity in nucleophilic displacement compared to the 2-chloro (secondary, alpha to carbonyl) position [1]; the 6-methoxy group alters lipophilicity (logP ≈ 1.4) and hydrogen-bond acceptor capacity relative to the 6-hydroxy analog, affecting both physicochemical properties and downstream synthetic utility [1]; and the core scaffold itself, when used as a pyridine bioisostere, has been shown in head-to-head experiments to improve aqueous solubility by >12-fold and microsomal half-life by >10-fold relative to the pyridine progenitor—effects that are sensitive to peripheral substituent identity [2].

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 3-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one


Physicochemical Profile: Computed logP and tPSA Differentiation from Pyridine Bioisostere Baseline

The 3-azabicyclo[3.1.1]heptane scaffold, when carrying a 6-methoxy substituent and a 3-chloropropanone N-acyl group (the target compound), yields a computed logP of 1.395 and a topological polar surface area (tPSA) of 29 Ų [1]. This compares to a representative pyridine-containing drug (Rupatadine) for which the scaffold replacement—3-azabicyclo[3.1.1]heptane core for pyridine—shifted experimental logD from >4.5 to 3.8, representing a decrease of ≥0.7 log units while retaining near-identical clogP (5.1 vs 5.2) [2]. The lower logD reflects reduced non-specific lipophilicity without compromising calculated membrane permeability potential, a feature relevant to selecting this compound class for lead optimization campaigns where promiscuity reduction is desired [2].

Lipophilicity Drug-likeness Bioisostere

Metabolic Stability and Aqueous Solubility: Scaffold-Level Head-to-Head Comparison Against Pyridine

In a direct head-to-head experiment, replacement of the pyridine ring in Rupatadine with a 3-azabicyclo[3.1.1]heptane core (compound 52) increased water solubility by more than one order of magnitude: from 29 μM (Rupatadine) to 365 μM (52). In human liver microsomes, intrinsic clearance (CLint) decreased from 517 to 47 mg min⁻¹ μL⁻¹, and half-life extended from 3.2 min to 35.7 min — an 11.2-fold improvement [1]. While these data are for the unsubstituted core, they establish the scaffold's intrinsic ADME advantage over the pyridine it is designed to replace. The target compound, carrying a 6-methoxy group (electron-donating) and a 3-chloropropanone side chain, represents a functionalized variant suitable for further derivatization or direct screening .

Metabolic stability Aqueous solubility ADME

Purity and Batch-Level Analytical Documentation: Vendor-Grade Differentiation

Commercial sourcing of CAS 2098090-20-9 is available at two documented purity tiers. Bide Pharmatech (Bidepharm) supplies the compound at a standard purity of 98% and provides batch-specific QC documentation including NMR, HPLC, and GC spectra . Life Chemicals lists the compound at 95%+ purity [1]. Toronto Research Chemicals (TRC) catalog number C228571 offers the compound at research-grade pricing of $95/100 mg, $365/500 mg, and $570/1 g (2022 pricing) [2]. For the closely related 6-ethoxy analog (CAS 2097983-00-9, MW 231.72), Bidepharm similarly offers 98% standard purity with equivalent QC documentation , but the 2-chloro positional isomers (CAS 2098090-15-2 and CAS 2098102-53-3) are not listed with the same batch QC rigor from this vendor.

Purity Quality control Batch consistency

Synthetic Accessibility and Scalability: Enabling Multigram Preparation via Spirocyclic Oxetanyl Nitrile Reduction

The general synthetic method for 3-azabicyclo[3.1.1]heptanes—reduction of spirocyclic oxetanyl nitriles with LiAlH₄—was demonstrated at 40-gram scale for the parent core (compound 3a) without requiring column chromatography at any step [1]. This methodology tolerates methoxy substituents (compounds 11a, 12a in the paper) and chlorine atoms (compounds 19a-22a), confirming that both the 6-methoxy group and chlorine-containing side chains are compatible with the core synthesis [1]. The commercial availability of the target compound from multiple vendors (Bidepharm, TRC, Life Chemicals) corroborates that the synthesis has been successfully adapted for this specific substitution pattern [2].

Scalable synthesis Building block Medicinal chemistry

KHK Inhibitor Patent Landscape: Scaffold Positioning in Metabolic Disease Indications

The 3-azabicyclo[3.1.1]heptane scaffold is the core structure in granted patent US 12,122,766 B2 (assignee: LG Chemical Ltd., priority date 2018-09-27, grant date 2024-10-22), which claims compounds of Formula 1 as ketohexokinase (KHK) inhibitors for prevention or treatment of diabetes, diabetic complications, obesity, nonalcoholic fatty liver disease, and fatty hepatitis [1]. The corresponding EP patent application EP 3,842,423 A1 further defines the pharmaceutical composition scope [2]. The target compound (CAS 2098090-20-9) bears the 6-methoxy substitution pattern and 3-chloropropanone N-acyl group consistent with the generic Formula 1 substitution space defined in these patents. By contrast, alternative bioisostere scaffolds such as bicyclo[3.1.1]heptanes (lacking the nitrogen) or 2-azabicyclo[2.2.1]heptanes are not claimed in this KHK patent family, limiting their relevance to this therapeutic target [1][2].

Ketohexokinase inhibition Metabolic disease Patent coverage

Procurement-Targeted Application Scenarios for 3-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one Based on Quantitative Differentiation Evidence


Medicinal Chemistry: KHK Inhibitor Lead Optimization with Improved ADME Profile

The 3-azabicyclo[3.1.1]heptane scaffold has been validated as a pyridine bioisostere that improves aqueous solubility by 12.6-fold (29 μM → 365 μM) and human liver microsome half-life by 11.2-fold (3.2 min → 35.7 min) in direct head-to-head experiments [1]. The target compound's 6-methoxy-3-chloropropanone substitution pattern positions it within the generic Formula 1 of granted KHK inhibitor patents (US 12,122,766 B2) [2]. For procurement in metabolic disease programs targeting KHK, selecting this compound as a synthetic intermediate enables derivatization at the 3-chloro position (primary alkyl chloride, amenable to nucleophilic displacement) while retaining the scaffold's established ADME advantages over pyridine-based alternatives [1][2].

Fragment-Based Drug Discovery: Screening Library Enrichment with Saturated Bioisosteres

With a molecular weight of 217.69 g/mol, logP of 1.395, and tPSA of 29 Ų, this compound falls within fragment-like physicochemical space (MW < 300, logP ≤ 3, tPSA ≤ 60) as defined by the rule-of-three guidelines [1]. The scaffold's demonstrated metabolic stability advantage over aromatic pyridine analogs—CLint reduction from 517 to 47 mg min⁻¹ μL⁻¹—addresses a common limitation of fragment hits that often require extensive optimization to achieve acceptable metabolic stability [2]. Procuring this compound for fragment library enrichment provides a pre-optimized core with documented ADME differentiation from the aromatic isostere it is designed to replace.

Synthetic Methodology Development: Chloroalkyl Handle for Late-Stage Diversification

The 3-chloropropan-1-one side chain provides a primary alkyl chloride reactive handle that is sterically unencumbered relative to the 2-chloro isomer (secondary, alpha to carbonyl, CAS 2098090-15-2), making it more susceptible to SN2 displacement with amine, thiol, or alkoxide nucleophiles [1]. The commercial availability at 98% purity with multi-technique batch QC (NMR, HPLC, GC) from Bidepharm [2] ensures that diversification chemistry starts from a well-characterized intermediate, reducing the risk of impurity-derived side products that could confound reaction optimization. The demonstrated scalability of the core synthesis to 40-gram quantities further supports procurement for methodology programs requiring multi-gram starting material.

Comparative Physicochemical Profiling: Selection of Optimal 6-Substituent for CNS or Metabolic Programs

The 6-methoxy substituent on the target compound (logP 1.395, tPSA 29 Ų) [1] represents an intermediate lipophilicity and polarity profile between the more polar 6-hydroxy analog (expected lower logP, higher H-bond donor count) and the more lipophilic 6-ethoxy analog (CAS 2097983-00-9, MW 231.72, expected higher logP) [2]. For CNS drug discovery programs where optimal brain penetration requires a narrow logP range (typically 1-3), the methoxy substitution may provide a more favorable starting point than either the hydroxy (too polar, potential for active efflux) or ethoxy (too lipophilic, potential for high tissue binding) analogs. Procuring all three variants for parallel profiling enables data-driven selection of the optimal 6-substituent, but the methoxy congener offers the most balanced starting profile for programs where a single compound must be prioritized.

Quote Request

Request a Quote for 3-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.